molecular formula C14H12ClNO4S B8759467 Isoxachlortole CAS No. 141112-06-3

Isoxachlortole

Cat. No.: B8759467
CAS No.: 141112-06-3
M. Wt: 325.8 g/mol
InChI Key: LNGRZPZKVUBWQV-UHFFFAOYSA-N
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Description

Isoxachlortole is a useful research compound. Its molecular formula is C14H12ClNO4S and its molecular weight is 325.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

141112-06-3

Molecular Formula

C14H12ClNO4S

Molecular Weight

325.8 g/mol

IUPAC Name

(4-chloro-2-methylsulfonylphenyl)-(5-cyclopropyl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C14H12ClNO4S/c1-21(18,19)12-6-9(15)4-5-10(12)13(17)11-7-16-20-14(11)8-2-3-8/h4-8H,2-3H2,1H3

InChI Key

LNGRZPZKVUBWQV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Cl)C(=O)C2=C(ON=C2)C3CC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium acetate (1.93 g) was added to a mixture of 1-(4-chloro-2-methylsulphonylphenyl)-3-cyclopropyl-2-ethoxymethylenepropan-1,3-dione (8.4 g) and hydroxylamine hydrochloride (1.64 g) in ethanol with stirring. The mixture was stirred at room temperature overnight. It was evaporated and the residue was dissolved in ethyl acetate, washed with water, dried (anhydrous magnesium sulphate) and filtered. The filtrate was evaporated to dryness and the residue was recrystallized from ether to give 4-(4-chloro-2-methylsulphonylbenzoyl)-5-cyclopropylisoxazole, compound 260 (4.4 g) as an off-white solid, m.p. 183°-185° C.
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
1-(4-chloro-2-methylsulphonylphenyl)-3-cyclopropyl-2-ethoxymethylenepropan-1,3-dione
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium acetate (1.93 g) was added to a mixture of 1-[4-chloro-2-(methylsulphonyl)phenyl]-3-cyclopropyl-2-ethoxymethylenepropan-1,3-dione (8.4 g) and hydroxylamine hydrochloride (1.64 g) in ethanol with stirring. The mixture was stirred at room temperature overnight. It was evaporated and the residue was dissolved in ethyl acetate, washed with water, dried (anhydrous magnesium sulphate) and filtered. The filtrate was evaporated to dryness and the residue was recrystallized from ether to give 4-[4-chloro-2-(methylsulphonyl)benzoyl]-5-cyclopropylisoxazole (4.4 g) as an off-white solid, m.p. 183°-185° C.
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
1-[4-chloro-2-(methylsulphonyl)phenyl]-3-cyclopropyl-2-ethoxymethylenepropan-1,3-dione
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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